4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
This compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and a tetrahydrobenzo[f][1,4]oxazepine ring (a seven-membered ring with five carbon atoms, one nitrogen atom, and one oxygen atom). The exact properties of this compound would depend on the specific arrangement of these rings and other groups in the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors containing the appropriate rings or functional groups. For example, one synthesis involved maintaining a reaction at 80 °C for 24 hours, after which water was added to the reaction mixture and then extracted by dichloromethane .Molecular Structure Analysis
The molecular structure of this compound, like that of all organic compounds, would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and tetrahydrobenzo[f][1,4]oxazepine rings suggests that this compound could have interesting structural properties .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure. Compounds containing isoxazole rings can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have been reported to be solid at room temperature .Scientific Research Applications
Synthesis and Development
- The benzoxazepine core, similar to 4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, has been utilized in the development of kinase inhibitors, including mTOR inhibitors. Scalable synthesis processes for such compounds have been developed and optimized for high yields (Naganathan et al., 2015).
Structural and Spectroscopic Analysis
- Novel benzimidazole-tethered oxazepine hybrids, related in structure to the compound , have been synthesized and analyzed using spectroscopic and X-ray diffraction techniques. These studies contribute to understanding the molecular structure and reactivity of such compounds (Almansour et al., 2016).
Application in Imaging
- Benzoxazole derivatives, which share structural similarities with the compound , have been synthesized and evaluated as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These studies indicate significant potential in neuroimaging applications (Cui et al., 2012).
Chemical and Crystallographic Studies
- The chemical synthesis and crystallographic data of compounds structurally related to 4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine have been extensively studied. This research provides insight into the molecular architecture and potential applications of such compounds (Macías et al., 2013).
Potential Therapeutic Applications
- Research on structurally similar compounds has highlighted their potential in the development of new therapeutics for various diseases, including neurodegenerative disorders and cancer. These studies explore the pharmacological properties and therapeutic efficacy of such compounds (Blanco et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10-14(11(2)20-17-10)9-18-5-6-19-15-4-3-13(16)7-12(15)8-18/h3-4,7H,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBECXJGLXIKPGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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